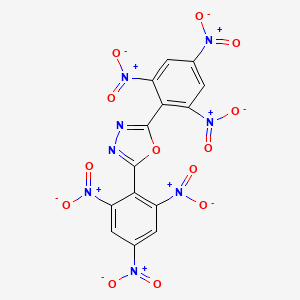
2,5-Dipicryl-1,3,4-oxadiazole
Cat. No. B1253457
M. Wt: 492.23 g/mol
InChI Key: WHHNFHDJLGLCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04777258
Procedure details


To 7.4 g (0.0145 mol) of N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine and 65 ml of 1,2-dichloroethane stirred in a 200 ml round bottom flask was added 7.4 g (0.0355 mol) of phosphorus pentachloride. The mixture was heated to reflux temperature in an oil bath and was held at this temperature for 2.5 hrs. The mixture was cooled to room temperature and the insoluble material (3.2 g of crude 2,5-dipicryl-1,3,4-oxadiazole, mp 318° C. (dec), was removed by filtration. The crude oxadiazole was dissolved in boiling acetone (300 ml), the solution was filtered and the filtrate was concentrated by distillation until much of the acetone had been removed and an appreciable amount of crystals had formed. Methanol was slowly added with continued distillation until the distillate temperature approached 65° C. The mixture was cooled to room temperature and filtered to give 2.9 g of pure 2,5-dipicryl1,3,4-oxadiazole, mp 335° C. (vigorous decomposition). NMR (DMSO-d6):9.52 (s).
Name
N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine
Quantity
7.4 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:30]=[C:29]([N+:31]([O-:33])=[O:32])[CH:28]=[C:27]([N+:34]([O-:36])=[O:35])[C:5]=1[C:6]([NH:8][NH:9][C:10](=[O:26])[C:11]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:14]([N+:20]([O-:22])=[O:21])=[CH:13][C:12]=1[N+:23]([O-:25])=[O:24])=O)([O-:3])=[O:2].ClCCCl.P(Cl)(Cl)(Cl)(Cl)Cl>CO>[C:5]1([C:6]2[O:26][C:10]([C:11]3[C:12]([N+:23]([O-:25])=[O:24])=[CH:13][C:14]([N+:20]([O-:22])=[O:21])=[CH:15][C:16]=3[N+:17]([O-:19])=[O:18])=[N:9][N:8]=2)[C:27]([N+:34]([O-:36])=[O:35])=[CH:28][C:29]([N+:31]([O-:33])=[O:32])=[CH:30][C:4]=1[N+:1]([O-:3])=[O:2]
|
Inputs


Step One
|
Name
|
N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine
|
|
Quantity
|
7.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)NNC(C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])=O)C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
7.4 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux temperature in an oil bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the insoluble material (3.2 g of crude 2,5-dipicryl-1,3,4-oxadiazole, mp 318° C. (dec), was removed by filtration
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude oxadiazole was dissolved
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated by distillation until much of the acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an appreciable amount of crystals had formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
approached 65° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=C([N+](=O)[O-])C=C([N+](=O)[O-])C=C1[N+](=O)[O-])C=1OC(=NN1)C1=C([N+](=O)[O-])C=C([N+](=O)[O-])C=C1[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 40.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
